molecular formula C6H9ClN6O B6278557 (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride CAS No. 2137098-60-1

(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride

Cat. No.: B6278557
CAS No.: 2137098-60-1
M. Wt: 216.6
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Description

(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride is a synthetic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and an alkyne group, which is a carbon-carbon triple bond. The presence of these functional groups makes the compound highly reactive and suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.

    Introduction of the Alkyne Group: The alkyne group can be introduced through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Cycloaddition: The alkyne group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents, low temperatures.

    Substitution: Halogenated precursors, nucleophiles or electrophiles, catalysts like palladium or copper, solvents like dimethylformamide or tetrahydrofuran.

    Cycloaddition: Azides, copper catalysts, solvents like water or ethanol, room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the tetrazole ring or alkyne group.

    Cycloaddition: Triazole derivatives formed through cycloaddition reactions.

Scientific Research Applications

(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for developing new medications.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The tetrazole ring and alkyne group play crucial roles in these interactions, allowing the compound to form stable complexes with its targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide
  • (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide acetate
  • (2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide sulfate

Uniqueness

(2S)-2-amino-N-(2H-1,2,3,4-tetrazol-5-yl)pent-4-ynamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs. Additionally, the specific stereochemistry of the compound contributes to its unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

CAS No.

2137098-60-1

Molecular Formula

C6H9ClN6O

Molecular Weight

216.6

Purity

95

Origin of Product

United States

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